cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate
CAS No.:
Cat. No.: VC15909850
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1 |
| Standard InChI Key | UKODSGDGRCDPPY-YPMHNXCESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CNC3=CC=CC=C3[C@H]2C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic system comprising a pyrrolidine ring fused to a quinoline scaffold. The tert-butyl carbamate group (-OC(O)N(t-Bu)₂) is attached at the 2-position of the pyrrolo[3,4-c]quinoline system. The stereochemistry at the 3a and 9b positions is defined as cis, resulting in a rigid, three-dimensional structure conducive to selective molecular interactions .
Table 1: Key Structural and Identifiers
Synthesis Methods
Traditional Multi-Step Approaches
Early synthetic routes involve condensation reactions between substituted quinoline precursors and pyrrolidine derivatives, followed by cyclization and carbamate protection. For example, amino acids or heterocyclic amines serve as starting materials, with tert-butyl dicarbonate (Boc₂O) commonly used to introduce the carbamate group. These methods often require transition metal catalysts and stringent temperature control, yielding moderate efficiency (50–70%).
Green Synthesis Advancements
A 2023 breakthrough demonstrated a catalyst-free, one-pot synthesis using diketene, isatin, and primary amines in ethanol, promoted by pyrazole . This method achieves 85–92% yield within 4 hours via a cascade mechanism involving:
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Knoevenagel Condensation: Formation of a quinoline intermediate.
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Pyrrole Cyclization: Intramolecular nucleophilic attack to form the fused ring system.
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Carbamate Installation: Reaction with tert-butyl chloroformate under mild conditions .
Table 2: Comparison of Synthesis Strategies
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Reaction Time | 12–24 hours | 4 hours |
| Catalyst | Pd/C, CuI | None |
| Solvent | DMF, THF | Ethanol |
| Atom Economy | 65–70% | 89% |
| Yield | 50–70% | 85–92% |
Physicochemical Properties
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl group and aromatic systems. It remains stable under inert atmospheres but degrades above 200°C, as evidenced by thermogravimetric analysis . Chromatographic studies (HPLC) indicate a retention time of 12.3 minutes on a C18 column with 70:30 acetonitrile/water mobile phase .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| Parchem | ≥98% | 1–10 g | $150–$450 |
| AK Scientific | ≥99% | 100 mg–5 g | $120–$400 |
Recent Advances and Future Directions
The 2023 pyrazole-promoted synthesis represents a paradigm shift toward sustainable production . Future research should explore:
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Structure-Activity Relationships: Modifying the carbamate and quinoline moieties to enhance bioavailability.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Targeted Drug Delivery: Conjugating the compound with nanoparticles for cancer therapy.
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